Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Methyltriphenylphosphonium Bromide is a lipophilic molecule with a cation allowing for it to be used to deliver molecules to specific cell components. Also considered an antineoplastic agent.

Brand Name: Vulcanchem
CAS No.: 1779-49-3
VCID: VC21090502
InChI: InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
SMILES: C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula: C19H18BrP
Molecular Weight: 357.2 g/mol

Methyltriphenylphosphonium bromide

CAS No.: 1779-49-3

Cat. No.: VC21090502

Molecular Formula: C19H18BrP

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

Methyltriphenylphosphonium bromide - 1779-49-3

Specification

Description Methyltriphenylphosphonium Bromide is a lipophilic molecule with a cation allowing for it to be used to deliver molecules to specific cell components. Also considered an antineoplastic agent.

CAS No. 1779-49-3
Molecular Formula C19H18BrP
Molecular Weight 357.2 g/mol
IUPAC Name methyl(triphenyl)phosphanium;bromide
Standard InChI InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Standard InChI Key LSEFCHWGJNHZNT-UHFFFAOYSA-M
SMILES C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Canonical SMILES C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator